N-(3,4-dimethoxyphenyl)-1-[(3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine
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Overview
Description
N-(3,4-dimethoxyphenyl)-1-[(3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine, commonly known as DPP6, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been found to exhibit a range of biological activities.
Mechanism of Action
The mechanism of action of DPP6 is not fully understood, but it is believed to exert its biological effects by modulating various signaling pathways in the cell. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
DPP6 has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in the body, which can help alleviate inflammation. Additionally, it has been found to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth.
Advantages and Limitations for Lab Experiments
One of the major advantages of using DPP6 in lab experiments is its ability to selectively target specific signaling pathways, which can help researchers better understand the mechanisms underlying various diseases. However, one limitation of using DPP6 is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on DPP6. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of DPP6 and its potential therapeutic applications in other fields of medicine.
Synthesis Methods
The synthesis of DPP6 involves a multi-step process that starts with the reaction of 3,4-dimethoxybenzaldehyde with 3-phenyl-1H-pyrazole-4-carbaldehyde to form the intermediate 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. This intermediate is then reacted with piperidine and formaldehyde to yield the final product, DPP6.
Scientific Research Applications
DPP6 has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. Additionally, it has been shown to have neuroprotective effects and can potentially be used in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2/c1-28-21-11-10-19(13-22(21)29-2)25-20-9-6-12-27(16-20)15-18-14-24-26-23(18)17-7-4-3-5-8-17/h3-5,7-8,10-11,13-14,20,25H,6,9,12,15-16H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAQJHJCCUBYBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2CCCN(C2)CC3=C(NN=C3)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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